N-Methyl valacyclovir hydrochloride

Description

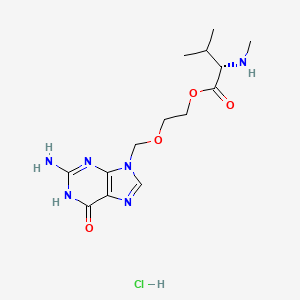

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJNMIUABOJDNS-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158859 |

Source

|

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-39-7 |

Source

|

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Methyl Valacyclovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl valacyclovir hydrochloride, a known impurity and derivative of the antiviral prodrug Valacyclovir. This document delves into the strategic considerations for its chemical synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the synthesized compound, employing modern chromatographic and spectroscopic techniques. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, process development, and quality control, providing both theoretical insights and actionable experimental procedures.

Introduction: The Significance of N-Methyl Valacyclovir Hydrochloride

Valacyclovir, the L-valyl ester prodrug of acyclovir, exhibits significantly improved oral bioavailability compared to its parent drug, making it a cornerstone in the treatment of herpes virus infections[1]. During the synthesis of Valacyclovir, various related substances and impurities can be formed. One such impurity is N-Methyl valacyclovir, identified as Valacyclovir EP Impurity C[2][3]. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the ability to synthesize, isolate, and characterize these impurities is of paramount importance for drug development and regulatory compliance.

N-Methyl valacyclovir hydrochloride is the hydrochloride salt of the N-methylated analog of Valacyclovir. Understanding its synthesis is crucial for developing strategies to minimize its formation during large-scale production of Valacyclovir. Moreover, the availability of a pure reference standard of N-Methyl valacyclovir hydrochloride is essential for the validation of analytical methods used for impurity profiling of Valacyclovir. This guide provides the necessary technical details to achieve these objectives.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of N-Methyl valacyclovir hydrochloride can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily available starting materials.

Caption: Retrosynthetic pathway for N-Methyl valacyclovir hydrochloride.

The chosen synthetic strategy involves a three-step sequence starting from the commercially available amino acid, L-valine:

-

Protection and N-Methylation of L-valine: The amino group of L-valine is first protected with a benzyloxycarbonyl (Cbz) group. The subsequent N-methylation of the protected amino acid yields N-Cbz-N-methyl-L-valine. This order is crucial to prevent methylation at the carboxyl group and to control the stoichiometry of the methylation.

-

Esterification with Acyclovir: The synthesized N-Cbz-N-methyl-L-valine is then coupled with the antiviral drug acyclovir. This esterification is a key step and is typically facilitated by a coupling agent to form the ester bond.

-

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Cbz protecting group via catalytic hydrogenation. The reaction is performed in the presence of hydrochloric acid to directly yield the desired N-Methyl valacyclovir as its hydrochloride salt, which often aids in purification and stability.

Experimental Protocols

Synthesis of N-Cbz-N-methyl-L-valine

The synthesis of this key intermediate is achieved through the N-methylation of N-Cbz-L-valine.

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 3 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to a pH of 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Cbz-N-methyl-L-valine.

Synthesis of N-Methyl Valacyclovir Hydrochloride

This two-step, one-pot procedure involves the coupling of N-Cbz-N-methyl-L-valine with acyclovir, followed by deprotection.

Caption: Synthetic workflow for N-Methyl valacyclovir hydrochloride.

Protocol:

-

Esterification:

-

To a solution of N-Cbz-N-methyl-L-valine (1.2 equivalents) in anhydrous dimethylformamide (DMF), add dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes, then add acyclovir (1 equivalent).

-

Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.

-

-

Deprotection and Salt Formation:

-

Transfer the filtrate containing the protected intermediate directly to a hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C, ~10% w/w of the protected intermediate).

-

Add concentrated hydrochloric acid (HCl, 1.1 equivalents).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is a mixture of isopropanol and water[4].

-

Dissolve the crude material in a minimal amount of hot water and then add isopropanol until the solution becomes turbid.

-

Cool the mixture to 0-5 °C and allow the product to crystallize.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield N-Methyl valacyclovir hydrochloride as a white to off-white solid.

-

Characterization of N-Methyl Valacyclovir Hydrochloride

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of the purity of the synthesized N-Methyl valacyclovir hydrochloride.

Caption: Logical flow for the characterization of N-Methyl valacyclovir hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. Key expected signals include:

-

A singlet for the N-methyl group.

-

Doublets for the methyl groups of the isopropyl moiety.

-

A multiplet for the methine proton of the isopropyl group.

-

A signal for the α-proton of the valine residue.

-

Signals corresponding to the protons of the acyclovir moiety, including the guanine ring proton and the ethoxymethyl chain protons.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for N-Methyl Valacyclovir in D₂O [2]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl CH₃ | ~0.83 | Doublet |

| N-CH₃ | ~2.68 | Singlet |

| Guanine ring H | ~8.07 | Singlet |

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is ideal for confirming the molecular weight of the compound. The expected protonated molecular ion [M+H]⁺ for the free base (C₁₄H₂₂N₆O₄) is at m/z 339.17[2].

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for N-Methyl Valacyclovir Hydrochloride [2]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | ~3400-3100 |

| C-H stretch (aliphatic) | ~2967-2927 |

| C=O stretch (ester) | ~1732 |

| C=O stretch (amide in guanine) | ~1690 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of N-Methyl valacyclovir hydrochloride. Due to the polar nature of the compound, a polar-embedded or polar-endcapped C18 column is recommended for better retention and peak shape.

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis and comprehensive characterization of N-Methyl valacyclovir hydrochloride. The provided protocols are based on established chemical principles and literature precedents, offering a solid foundation for researchers in the pharmaceutical sciences. The successful synthesis and purification of this compound will enable its use as a critical reference standard for the quality control of Valacyclovir, thereby contributing to the safety and efficacy of this important antiviral medication. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the synthesized material, adhering to the rigorous standards of the pharmaceutical industry.

References

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]

- Reddy, K. N. K., et al. (2014). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride. Letters in Drug Design & Discovery, 11(4), 484-487.

- Beauchamp, L. M., et al. (1987). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.

-

PubChem. (n.d.). N-Methyl valacyclovir. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

U.S. Food and Drug Administration. (n.d.). valtrex. [Link]

-

PrepChem. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. [Link]

-

Allmpus. (n.d.). Valaciclovir EP Impurity C / Valaciclovir USP Related Compound C / N-Methyl Valacyclovir. [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]

- Asian Journal of Chemistry. (2012). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry, 24(9), 4093-4096.

- The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir.

- Patents Google. (n.d.).

-

Academia.edu. (n.d.). Synthesis and purification of valacyclovir. [Link]

-

The Merck Index Online. (n.d.). Valacyclovir. [Link]

Sources

N-Methyl Valacyclovir Hydrochloride: A Technical Guide to a Novel Acyclovir Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir, a cornerstone in the treatment of herpes virus infections, suffers from poor oral bioavailability, necessitating frequent and high doses. The development of its L-valyl ester prodrug, valacyclovir, marked a significant advancement, dramatically improving its pharmacokinetic profile. This technical guide delves into a next-generation modification: N-Methyl valacyclovir hydrochloride. This document provides a comprehensive overview of its rationale, synthesis, proposed mechanism of action, and a framework for its evaluation as a potentially superior acyclovir prodrug. We will explore the scientific principles underpinning its design and offer detailed experimental protocols for its synthesis and characterization, aimed at guiding further research and development in this area.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a guanosine analog that, upon selective phosphorylation by viral thymidine kinase in infected cells, inhibits viral DNA polymerase, terminating viral replication. However, its clinical utility is hampered by low oral bioavailability, typically ranging from 15% to 30%.[1][2] This incomplete absorption is a key driver for the development of prodrugs.

Valacyclovir, the L-valyl ester of acyclovir, represents a successful application of prodrug strategy.[3] By masking the hydroxyl group of acyclovir with L-valine, the molecule is recognized and actively transported across the intestinal epithelium by the human peptide transporter 1 (PEPT1).[4][5] This active transport mechanism significantly enhances absorption, leading to a 3- to 5-fold increase in acyclovir bioavailability compared to oral acyclovir administration.[2][6] Following absorption, valacyclovir is rapidly and extensively hydrolyzed by esterases in the intestine and liver to yield acyclovir and the natural amino acid L-valine.[7]

The success of valacyclovir begs the question: can its properties be further optimized? N-methylation of the amino acid moiety presents an intriguing possibility. N-methylation is a chemical modification known to influence the pharmacokinetic properties of peptides and amino acid-based molecules, potentially affecting their stability, lipophilicity, and interaction with transporters.[3] This guide focuses on N-Methyl valacyclovir hydrochloride, exploring its potential as a refined acyclovir prodrug.

Synthesis of N-Methyl Valacyclovir Hydrochloride

The synthesis of N-Methyl valacyclovir hydrochloride can be achieved through a multi-step process, adapted from methods described for the synthesis of valacyclovir and its impurities.[2][8] The general strategy involves the N-methylation of a protected L-valine, followed by its condensation with acyclovir, and subsequent deprotection.

Synthetic Pathway

The synthesis can be conceptualized in the following stages:

-

Protection of L-valine: The amino group of L-valine is first protected to prevent side reactions during the subsequent steps. A common protecting group is the carbobenzyloxy (Cbz) group.

-

N-methylation of Protected L-valine: The protected L-valine is then N-methylated.

-

Condensation with Acyclovir: The N-methylated and protected L-valine is coupled to the hydroxyl group of acyclovir. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2]

-

Deprotection and Salt Formation: The protecting group is removed from the N-methylated valine moiety. For the Cbz group, this is often accomplished by catalytic hydrogenation.[2] The final product is then converted to its hydrochloride salt to improve its stability and solubility.

Detailed Experimental Protocol: Synthesis of N-Methyl Valacyclovir Hydrochloride

Materials:

-

N-Carbobenzyloxy-L-valine (N-Cbz-L-valine)

-

Methyl iodide

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Acyclovir

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Palladium on carbon (Pd/C, 5%)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Isopropyl alcohol

-

Water

Procedure:

-

N-methylation of N-Cbz-L-valine:

-

Dissolve N-Cbz-L-valine in a 1:1 mixture of THF and DMF.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add methyl iodide to the solution.

-

Portion-wise, add sodium hydride to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction to proceed to completion (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain crude N-methyl-N-Cbz-L-valine.

-

-

Condensation with Acyclovir:

-

Dissolve the crude N-methyl-N-Cbz-L-valine and acyclovir in DMF.

-

Add a catalytic amount of DMAP to the solution.

-

Add a solution of DCC in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude protected N-Methyl valacyclovir in methanol.

-

Add concentrated HCl and a catalytic amount of 5% Pd/C.

-

Subject the mixture to hydrogenation at a suitable pressure until the deprotection is complete (monitor by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Crystallize the crude product from a mixture of water and isopropyl alcohol to yield N-Methyl valacyclovir hydrochloride.

-

Mechanism of Action and Bioactivation

Similar to valacyclovir, N-Methyl valacyclovir hydrochloride is a prodrug that is inactive in its intact form. Its therapeutic effect is dependent on its conversion to the active antiviral agent, acyclovir.

Proposed Bioactivation Pathway

-

Intestinal Absorption: It is hypothesized that N-Methyl valacyclovir, like its parent compound, is a substrate for the PEPT1 transporter located in the apical membrane of intestinal epithelial cells.[9] The affinity of N-methylated amino acid esters for PEPT1 is a critical factor that will determine its absorption efficiency.

-

Enzymatic Hydrolysis: Following absorption, the ester linkage of N-Methyl valacyclovir is cleaved by esterases, primarily in the intestine and liver, to release acyclovir and N-methyl-L-valine.[7] The rate of this hydrolysis will influence the pharmacokinetic profile of the released acyclovir.

-

Acyclovir Action: Once released, acyclovir is selectively phosphorylated by viral thymidine kinase in herpes-infected cells. The resulting acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and leads to chain termination, thus inhibiting viral replication.

Pharmacokinetic Profile: A Comparative Perspective

The primary rationale for developing N-Methyl valacyclovir is the potential for an improved pharmacokinetic profile compared to valacyclovir. This could manifest in several ways, including enhanced stability, altered transporter affinity, and modified enzymatic conversion rates.

Key Pharmacokinetic Parameters for Evaluation

A thorough evaluation of N-Methyl valacyclovir hydrochloride would require the determination of the following key parameters and a direct comparison with both acyclovir and valacyclovir.

| Parameter | Acyclovir | Valacyclovir | N-Methyl Valacyclovir HCl |

| Oral Bioavailability (%) | 15-30[1][2] | ~54[10][11] | To be determined |

| Intestinal Permeability | Low | High (PEPT1 mediated)[4] | To be determined |

| Enzymatic Stability (t½ in plasma) | N/A | Rapid hydrolysis[12] | To be determined |

| PEPT1 Affinity (Ki or IC50) | N/A | 2.7 mM (rPEPT1)[7] | To be determined |

| Time to Peak Plasma Concentration (Tmax) | Variable | ~1.7 hours[10] | To be determined |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Significantly higher than acyclovir[4] | To be determined |

Table 1: Comparative Pharmacokinetic Parameters

Potential Impact of N-Methylation

-

Increased Lipophilicity: The addition of a methyl group to the amino acid nitrogen can increase the lipophilicity of the molecule. This could potentially enhance its passive diffusion across the intestinal membrane, although the primary absorption mechanism is expected to be transporter-mediated.

-

Altered PEPT1 Affinity: N-methylation could either increase or decrease the affinity of the prodrug for the PEPT1 transporter. A higher affinity could lead to more efficient absorption, while a lower affinity might reduce it.[7]

-

Enhanced Enzymatic Stability: The N-methyl group may provide steric hindrance, potentially slowing the rate of hydrolysis by esterases.[13] This could lead to a more sustained release of acyclovir, potentially altering its Tmax and Cmax. However, excessively slow hydrolysis could result in incomplete conversion to the active drug.

Experimental Workflows for Evaluation

To validate the potential of N-Methyl valacyclovir hydrochloride as a superior prodrug, a series of in vitro and in vivo experiments are necessary.

In Vitro Evaluation

Protocol: In Vitro Enzymatic Hydrolysis Assay

-

Prepare Solutions:

-

Prepare stock solutions of N-Methyl valacyclovir hydrochloride and valacyclovir hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Obtain human plasma and simulated intestinal fluid.

-

-

Incubation:

-

Incubate a known concentration of the prodrug with plasma or intestinal fluid at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

-

Quench Reaction:

-

Immediately quench the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant for the concentrations of the remaining prodrug and the formed acyclovir using a validated analytical method, such as HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Plot the concentration of the prodrug versus time and determine the rate of hydrolysis and the half-life (t½) of the prodrug in the biological matrix.

-

Compare the results with those obtained for valacyclovir under the same conditions.

-

Conclusion and Future Directions

N-Methyl valacyclovir hydrochloride presents a logical next step in the evolution of acyclovir prodrugs. The synthetic route is feasible, and the underlying scientific rationale for its potential benefits is sound. The N-methylation of the valine moiety could modulate key pharmacokinetic properties, including intestinal absorption and the rate of bioactivation.

However, the ultimate viability of N-Methyl valacyclovir hydrochloride as a clinically superior alternative to valacyclovir hinges on empirical data. The experimental workflows outlined in this guide provide a roadmap for the necessary in vitro and subsequent in vivo studies. A direct comparison of its bioavailability, enzymatic stability, and PEPT1 transporter affinity with those of valacyclovir will be crucial in determining its future development path. Should these studies reveal a favorable pharmacokinetic profile, N-Methyl valacyclovir hydrochloride could offer a more efficient and patient-friendly approach to the management of herpes virus infections.

References

-

(2020). STABILITY INDICATING DETERMINATION OF VALACYCLOVIR BY RP-HPLC METHOD. ResearchGate. [Link]

-

Granero, G. E., & Amidon, G. L. (2006). Stability of valacyclovir: implications for its oral bioavailability. International journal of pharmaceutics, 317(1), 14-20. [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]

-

Sagnella, S. M., & Thomas, D. S. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current organic chemistry, 18(1), 44-60. [Link]

-

Acta Scientific. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Valacyclovir. [Link]

-

Kottra, G., & Daniel, H. (2007). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. The Journal of biological chemistry, 282(43), 31493-31500. [Link]

-

Solvo Biotechnology. PEPT1 - Transporters. [Link]

-

Fish, D. N., Vidaurri, V. A., & Deeter, R. G. (1999). Stability of Valacyclovir Hydrochloride in Extemporaneously Prepared Oral Liquids. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 56(19), 1957-1960. [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]

-

Raju, V. V. N. K. V. P., Vedantham, R., Khunt, M. D., Mathad, V. T., Dubey, P. K., & Chakravarthy, A. K. (2010). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry, 22(5), 4092-4098. [Link]

-

Jain, D. S., Sanyal, M., & Shrivastav, P. S. (2011). Controlled ex-vivo plasma hydrolysis of valaciclovir to acyclovir demonstration using tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 54(5), 1045-1052. [Link]

-

Nashed, Y., & Mitra, A. K. (2018). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 23(10), 2615. [Link]

-

Soul-Lawton, J., Seaber, E., On, N., Wootton, R., Rolan, P., & Posner, J. (1995). Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans. Antimicrobial agents and chemotherapy, 39(12), 2759-2764. [Link]

-

ResearchGate. (2025). Synthesis, Transport and Pharmacokinetics of 5'-Amino Acid Ester Prodrugs of 1-beta-D-Arabinofuranosylcytosine. [Link]

-

ResearchGate. (2025). Controlled ex-vivo plasma hydrolysis of valaciclovir to acyclovir demonstration using tandem mass spectrometry. [Link]

-

Majumdar, S., & Mitra, A. K. (2007). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. International journal of pharmaceutics, 342(1-2), 24-32. [Link]

-

ResearchGate. (2025). An Efficient and Large Scale Process for Synthesis of Valacyclovir. [Link]

-

Terada, T., Saito, H., Mukai, M., & Inui, K. (1999). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. The Journal of pharmacy and pharmacology, 51(11), 1269-1274. [Link]

- Google Patents. (2003).

-

Indian Journal of Dermatology, Venereology and Leprology. (2009). Acyclovir versus valacyclovir. [Link]

-

Drugs.com. (2024). ValACYclovir Monograph for Professionals. [Link]

-

Smith, D. E., & Amidon, G. L. (2020). Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice. Biochemical pharmacology, 178, 114127. [Link]

-

Bentham Science. (2018). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride. [Link]

Sources

- 1. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis, characterization and antiviral efficacy of valacyclovir loaded polymeric nanoparticles against wild-type herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Controlled ex-vivo plasma hydrolysis of valaciclovir to acyclovir demonstration using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

N-Methyl Valacyclovir Hydrochloride: From Process Impurity to a Case Study in Prodrug Modification

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valacyclovir, the L-valyl ester prodrug of acyclovir, represents a cornerstone in the management of herpesvirus infections, primarily due to its significantly enhanced oral bioavailability compared to the parent drug. The intricate multi-step synthesis required for its commercial production, however, gives rise to several process-related impurities that must be rigorously identified, synthesized, and controlled to ensure patient safety and drug efficacy. This technical guide focuses on a key impurity, N-Methyl valacyclovir, designated as Valacyclovir USP Related Compound C. We will delve into the discovery of this compound as a synthetic byproduct, elucidate its mechanism of formation, and provide detailed protocols for its synthesis as a reference standard. Furthermore, we will explore the theoretical implications of N-methylation on the valacyclovir scaffold from a medicinal chemistry perspective, proposing a hypothetical workflow for its evaluation as a novel antiviral agent. This dual focus provides a comprehensive view of N-Methyl valacyclovir, treating it not just as an impurity to be controlled, but as an informative case study in nucleoside analog modification.

The Valacyclovir Prodrug Strategy: A Triumph of Medicinal Chemistry

The story of N-Methyl valacyclovir is intrinsically linked to the success of its parent compound, valacyclovir. Acyclovir, the active antiviral agent, is a guanosine analog that, once triphosphorylated within a virus-infected cell, acts as a potent inhibitor and chain terminator of viral DNA polymerase.[1] However, acyclovir's clinical utility via the oral route is hampered by its poor and variable bioavailability, which ranges from only 15% to 30%.[2]

To overcome this limitation, a prodrug strategy was employed, leading to the development of valacyclovir, the L-valine ester of acyclovir.[3][4] This modification leverages the body's natural nutrient transport mechanisms. The valine moiety is recognized by intestinal dipeptide transporters (likely PEPT1), significantly increasing its absorption from the gastrointestinal tract.[2][5] Following absorption, valacyclovir undergoes rapid and extensive first-pass metabolism by esterase enzymes in the intestine and liver, efficiently releasing acyclovir and the natural amino acid L-valine.[1][4] This elegant solution boosts the oral bioavailability of acyclovir to approximately 55%, a three- to five-fold increase that allows for less frequent dosing and improved patient compliance.[2][6]

Mechanism of Action: From Prodrug to Active Inhibitor

The multi-stage activation of valacyclovir is a classic example of targeted drug delivery.

-

Oral Administration & Absorption: Valacyclovir hydrochloride is administered orally.[7]

-

Transport: The L-valyl ester is actively transported across the intestinal epithelium.[5]

-

Hydrolysis: Intestinal and hepatic esterases hydrolyze the ester bond, releasing acyclovir.[8]

-

Viral-Specific Activation: In cells infected with a herpesvirus, viral thymidine kinase phosphorylates acyclovir to acyclovir monophosphate. This step is crucial for selectivity, as viral kinase is far more efficient at this conversion than host cell kinases.[9]

-

Cellular Kinase Action: Host cell kinases then further phosphorylate the monophosphate to acyclovir diphosphate and finally to the active acyclovir triphosphate.

-

Viral DNA Polymerase Inhibition: Acyclovir triphosphate competitively inhibits the viral DNA polymerase and gets incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[1]

Figure 1: Bioactivation pathway of valacyclovir.

Synthesis of Valacyclovir and the Origin of N-Methyl Valacyclovir

The commercial synthesis of valacyclovir hydrochloride is a multi-step process that requires careful control to minimize the formation of impurities. The general strategy involves the esterification of acyclovir with a protected L-valine derivative, followed by deprotection.[10][11]

General Synthetic Pathway

A common approach involves condensing acyclovir with an N-protected L-valine, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine) or N-tert-butoxycarbonyl-L-valine (Boc-L-valine).[10][12] This reaction is typically carried out in a solvent like dimethylformamide (DMF) using a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[13] The resulting protected valacyclovir is then deprotected to yield the final product. For the Cbz group, this is often achieved via catalytic hydrogenation, while the Boc group is removed under acidic conditions (e.g., using hydrochloric acid).[10][13]

Formation of N-Methyl Valacyclovir (Impurity C)

The search results pinpoint the origin of N-Methyl valacyclovir. It is formed when N-methyl-N-Carbobenzyloxy valine is used as a starting material in the condensation reaction with acyclovir.[13] This N-methylated valine derivative, when subjected to the same coupling and subsequent deprotection steps, results in the formation of N-Methyl valacyclovir as a process-related impurity.[13] Its presence in the final drug product is undesirable and must be controlled within strict regulatory limits.

Figure 2: Synthetic origin of N-Methyl valacyclovir.

Protocol: Synthesis of N-Methyl Valacyclovir Hydrochloride Reference Standard

To accurately quantify N-Methyl valacyclovir in drug batches, a pure reference standard is required. The following protocol is a representative synthesis based on the established chemistry for valacyclovir and its impurities.[13]

Objective: To synthesize N-Methyl valacyclovir hydrochloride for use as an analytical reference standard.

Materials:

-

Acyclovir

-

N-methyl-N-benzyloxycarbonyl-L-valine (N-methyl-N-Cbz-L-valine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Isopropyl alcohol

Procedure:

Part A: Condensation to form Protected N-Methyl Valacyclovir

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Acyclovir (1 equivalent) and N-methyl-N-Cbz-L-valine (1.1 equivalents) in anhydrous DMF.

-

Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of acyclovir.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DMF.

-

Remove the DMF from the filtrate under reduced pressure.

-

Purify the resulting crude oil/solid using column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the protected N-Methyl valacyclovir.

Part B: Deprotection to form N-Methyl Valacyclovir Hydrochloride

-

Dissolve the purified protected N-Methyl valacyclovir from Part A in methanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add Pd/C (10% w/w) to the vessel.

-

Add concentrated HCl (1.1 equivalents) to the mixture.

-

Pressurize the vessel with hydrogen gas (typically 3-4 kg pressure) and stir vigorously at room temperature for 4-6 hours.[13]

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.[13]

Part C: Purification/Crystallization

-

Dissolve the crude N-Methyl valacyclovir hydrochloride in a minimal amount of warm water (45-50°C).[13]

-

Slowly add isopropyl alcohol to the warm solution until it becomes cloudy.

-

Cool the solution slowly to 0-5°C and stir for 4 hours to induce crystallization.[13]

-

Collect the solid product by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Hypothetical Evaluation: N-Methylation as a Drug Design Strategy

While N-Methyl valacyclovir is primarily viewed as an impurity, the chemical modification itself—N-methylation—is a common tactic in medicinal chemistry. Let's explore the hypothetical impact this change could have on valacyclovir's properties.

Rationale for N-Methylation:

-

Increased Lipophilicity: The addition of a methyl group can increase a molecule's lipophilicity, which may alter membrane permeability and absorption.[14]

-

Metabolic Stability: N-methylation can sometimes block metabolic pathways (e.g., N-dealkylation), potentially increasing a drug's half-life.

-

Receptor/Transporter Interaction: The size and electronics of the N-methyl group could alter the molecule's affinity for the PEPT1 transporter or the esterases responsible for its conversion to acyclovir.

-

Reduced Hydrogen Bonding: Methylation of a secondary amine removes a hydrogen bond donor, which can impact solubility and receptor binding.

Proposed Experimental Workflow for Evaluation

If one were to investigate N-Methyl valacyclovir as a potential drug candidate, the following workflow would be logical.

Figure 3: Proposed workflow for evaluating a novel prodrug.

Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC₅₀) of N-Methyl valacyclovir against a herpes simplex virus (HSV) strain and compare it to acyclovir and valacyclovir.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds: N-Methyl valacyclovir, valacyclovir, acyclovir (dissolved in DMSO or water)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with HSV-1 at a concentration calculated to produce 50-100 plaques per well (low multiplicity of infection). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells.

-

Add the overlay medium (DMEM with methylcellulose) containing the various concentrations of the test compounds to each well. Include a "no drug" virus control and a "no virus" cell control.

-

Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until viral plaques are visible.

-

Remove the overlay medium and fix the cells with methanol.

-

Stain the cells with crystal violet solution and then wash with water.

-

Count the number of plaques in each well. The EC₅₀ is the drug concentration that reduces the number of plaques by 50% compared to the "no drug" control.

Expected Outcome & Interpretation: The N-methylation of the valine amine could potentially hinder the enzymatic hydrolysis of the ester bond. If N-Methyl valacyclovir is a poorer substrate for esterases, its conversion to acyclovir would be less efficient, leading to a higher EC₅₀ value (lower potency) in this cell-based assay compared to valacyclovir.

| Compound | Predicted Property | Rationale |

| Valacyclovir | High Potency (Low EC₅₀) | Efficiently converted to acyclovir in vitro. |

| Acyclovir | High Potency (Low EC₅₀) | The active drug; does not require conversion. |

| N-Methyl Valacyclovir | Potentially Lower Potency (Higher EC₅₀) | The N-methyl group may sterically hinder or electronically disfavor the esterase-mediated hydrolysis required for activation. |

Conclusion

N-Methyl valacyclovir hydrochloride serves as a fascinating subject at the intersection of process chemistry, analytical science, and medicinal chemistry. While its primary identity is that of a process-related impurity in the synthesis of valacyclovir, its existence necessitates a deep understanding of its formation and properties for effective quality control. The protocols for its synthesis are vital for creating the reference standards needed to ensure the purity of the final life-saving drug. Furthermore, viewing this molecule through the lens of drug design provides valuable insights into the structure-activity relationships of nucleoside prodrugs, reminding us that even unintended byproducts can serve as powerful tools for scientific inquiry and deepen our understanding of pharmaceutical development.

References

- Bentham Science. (n.d.). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride.

- Google Patents. (n.d.). WO2017149420A1 - Process for the preparation of valacyclovir.

- Academia.edu. (n.d.). Synthesis and purification of valacyclovir.

- Generic VALACYCLOVIR HYDROCHLORIDE INN equivalents, pharmaceutical patent and freedom to operate. (n.d.).

- Google Patents. (n.d.). WO2003041647A2 - Synthesis and purification of valacyclovir.

- The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir.

- Good Health by Hims. (n.d.). Valacyclovir: How It Works, Side Effects & More.

- Wikipedia. (n.d.). Valaciclovir.

- PubMed. (2025). Synthesis, characterization and antiviral efficacy of valacyclovir loaded polymeric nanoparticles against wild-type herpes simplex virus type 2.

- Ingenta Connect. (n.d.). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride.

- Patsnap Synapse. (2024). What is the mechanism of Valacyclovir Hydrochloride?.

- New Drug Approvals. (2019). Valacyclovir HCl.

- Google Patents. (n.d.). US20140296520A1 - Process for the preparation of valacyclovir hydrochloride.

- National Center for Biotechnology Information. (n.d.). Valacyclovir. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). N-Methyl valacyclovir. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.

- Oxford Academic. (2004). Pharmacokinetics of valaciclovir. Journal of Antimicrobial Chemotherapy.

- ResearchGate. (2025). Pharmacokinetics of valaciclovir.

- PubMed. (n.d.). Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections.

- Google Patents. (n.d.). US20080167325A1 - Valacyclovir compositions.

- ACS Publications. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters.

- Google Patents. (n.d.). WO2006029253A2 - A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard.

- PubMed. (n.d.). Pharmacokinetics of valaciclovir.

- ResearchGate. (2011). Formulation and evaluation of Valacyclovir hydrochloride microcapsules. International Journal of Pharmacy and Pharmaceutical Sciences.

- American Society for Microbiology. (2020). Population Pharmacokinetics of Intravenous and Oral Acyclovir and Oral Valacyclovir in Pediatric Population To Optimize Dosing Regimens. Antimicrobial Agents and Chemotherapy.

- National Center for Biotechnology Information. (n.d.). Nucleosides and emerging viruses: A new story.

- ResearchGate. (n.d.). Addressing the selectivity and toxicity of antiviral nucleosides.

- OUCI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.

Sources

- 1. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. Valaciclovir - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride: Ingenta Connect [ingentaconnect.com]

- 10. WO2017149420A1 - Process for the preparation of valacyclovir - Google Patents [patents.google.com]

- 11. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

- 12. (PDF) Synthesis and purification of valacyclovir [academia.edu]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Simultaneous Determination of Valacyclovir Hydrochloride and its N-Methylated Impurity

An Application Note for the Analysis of N-Methyl Valacyclovir Hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Valacyclovir Hydrochloride and its critical related substance, N-Methyl valacyclovir hydrochloride. Valacyclovir, an essential antiviral agent, is the L-valyl ester prodrug of acyclovir, designed to enhance bioavailability.[1][2][3][4] The presence of impurities, such as N-Methyl valacyclovir, a known process-related impurity, must be meticulously monitored to ensure the safety and efficacy of the final drug product.[4][5] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework for method implementation, validation, and interpretation, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[6][7][8]

Introduction and Scientific Rationale

Valacyclovir functions by converting to acyclovir in the body, which in turn inhibits viral DNA replication.[1][9] The manufacturing process and subsequent storage of Valacyclovir Hydrochloride can lead to the formation of related substances. Regulatory bodies mandate strict control over these impurities. N-Methyl valacyclovir is one such impurity that requires a validated analytical method for its detection and quantification.

The selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is predicated on the physicochemical properties of valacyclovir and its N-methylated analogue. Both compounds are polar, making them ideal candidates for separation on a non-polar stationary phase (like C18 or C8) with a polar mobile phase.[10][11][12][13] The method's success hinges on several key choices:

-

pH Control: The pKa values for valacyclovir are 1.90, 7.47, and 9.43.[1] Maintaining a consistent mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes by controlling the ionization state of the analyte and any impurities. A slightly acidic pH, typically around 3.0, ensures the protonation of the primary amine, leading to consistent interaction with the stationary phase.

-

Wavelength Selection: The purine chromophore in both valacyclovir and its N-methylated version exhibits a strong UV absorbance maximum around 252-254 nm.[3][12][13] This wavelength provides excellent sensitivity for detecting both the active pharmaceutical ingredient (API) and its related impurities at low concentrations.

-

Method Validation: The trustworthiness of any analytical method is established through rigorous validation.[6] This protocol is designed to be fully validated according to ICH Q2(R1) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness for its intended use in a regulated environment.[8][14]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of N-Methyl valacyclovir hydrochloride in the presence of Valacyclovir Hydrochloride.

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil, Agilent Zorbax, or equivalent).[10][12]

-

Reagents:

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Standards:

-

Valacyclovir Hydrochloride Reference Standard

-

N-Methyl valacyclovir Hydrochloride Reference Standard (Valacyclovir USP Related Compound C)[5]

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the separation.

| Parameter | Condition |

| Mobile Phase A | 10mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Methanol |

| Gradient | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v)[12] |

| Flow Rate | 1.0 mL/min[12] |

| Column Temperature | 25°C[10] |

| Detection Wavelength | 254 nm[12][15] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 10mM solution.

-

Adjust the pH of the solution to 3.0 using diluted orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon filter.

-

The mobile phase is a 50:50 (v/v) mixture of this buffer and HPLC-grade methanol. Degas the final mixture before use.

-

-

Standard Stock Solution (Valacyclovir HCl - 1000 µg/mL):

-

Accurately weigh approximately 100 mg of Valacyclovir Hydrochloride Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

-

Impurity Stock Solution (N-Methyl valacyclovir HCl - 100 µg/mL):

-

Accurately weigh approximately 10 mg of N-Methyl valacyclovir Hydrochloride Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

-

Working Standard Solution (for Assay and Impurity Spiking):

-

Prepare a working solution of Valacyclovir HCl at a concentration of 100 µg/mL by diluting the stock solution.

-

For system suitability and specificity, a spiked solution can be prepared by adding a known volume of the impurity stock solution to the Valacyclovir working solution to achieve a final impurity concentration of approximately 0.5-1.0 µg/mL.

-

-

Sample Preparation (e.g., from a 500 mg tablet):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Valacyclovir HCl and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to dissolve the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute 10 mL of the filtrate to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

-

HPLC Analysis Workflow and System Suitability

The following diagram illustrates the complete workflow from sample preparation to the final analysis.

Caption: HPLC analysis workflow for N-Methyl valacyclovir hydrochloride.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[7][16] Inject the spiked working standard solution (containing both Valacyclovir and N-Methyl valacyclovir) in six replicate injections and evaluate the following parameters.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |

| % RSD of Peak Area | ≤ 2.0% for 6 replicates | Demonstrates the precision of the injection and detection system.[12][17] |

| Resolution (Rs) | Rs ≥ 2.0 between Valacyclovir and N-Methyl valacyclovir | Confirms that the two components are adequately separated. |

Method Validation Framework (ICH Q2(R1))

To ensure this method is fit for its intended purpose (e.g., routine quality control, stability studies), it must be validated. The following parameters should be assessed according to ICH guidelines.[8][18][19]

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is demonstrated by the resolution of the N-Methyl valacyclovir peak from the main Valacyclovir peak and any other potential impurities.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range. For N-Methyl valacyclovir, this would typically be from the Limit of Quantitation (LOQ) to 150% of the specification limit.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: Assessed by performing recovery studies on samples spiked with known amounts of N-Methyl valacyclovir at different concentration levels (e.g., 3 concentrations, 3 replicates each).[8]

-

Precision:

-

Repeatability: The precision under the same operating conditions over a short interval (intra-day).

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of N-Methyl valacyclovir that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of N-Methyl valacyclovir hydrochloride as a related substance in Valacyclovir Hydrochloride. The described protocol is simple, rapid, and leverages common RP-HPLC instrumentation. By adhering to the principles of system suitability and method validation outlined herein, laboratories can ensure the generation of reliable and accurate data, which is essential for maintaining the quality and safety of pharmaceutical products.

References

- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Method Development And Validation Of Valacyclovir In Bulk & Tablet Dosage Form By Rphplc Method.

- Acta Scientific. (2021, April 30). A Systematic Review on the Analytical Techniques for the Quantification of Valacyclovir.

- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

- BioMed Central. (2024, September 19). UV and HPLC analysis for valacyclovir hydrochloride validation.

- ResearchGate. (n.d.). Stability Indicating Method Development and Validation for Estimation of Valacyclovir in Pharmaceutical Preparation.

- US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.

- International Journal of Novel Research and Development. (n.d.). HPLC method development, validation, and determination of valganciclovir.

- World Journal of Pharmaceutical Research. (n.d.). Development and validation of UV and HPLC methods for the estimation of Valacyclovir Hydrochloride.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- U.S. Food and Drug Administration (FDA). (n.d.). VALTREX (valacyclovir hydrochloride) Label.

- New Drug Approvals. (2019, October 3). Valacyclovir HCl.

- Der Pharma Chemica. (2011). RP-HPLC method for the determination of Valacyclovir in bulk and Pharmaceutical formulation.

- PubChem. (n.d.). Valacyclovir Hydrochloride.

- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Pharmaffiliates. (n.d.). Valaciclovir Hydrochloride-impurities.

- ChemicalBook. (n.d.). Valacyclovir hydrochloride | 124832-27-5.

- PubChem. (n.d.). N-Methyl valacyclovir.

- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

- The Pharma Innovation Journal. (2021, November 20). Synthesis of related substances of antiviral drug Valacyclovir.

- Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.

- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).

- USP. (n.d.). <621> CHROMATOGRAPHY.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Valacyclovir hydrochloride | 124832-27-5 [chemicalbook.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. N-Methyl valacyclovir | C14H22N6O4 | CID 135564817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 7. usp.org [usp.org]

- 8. database.ich.org [database.ich.org]

- 9. Valacyclovir Hydrochloride | C13H21ClN6O4 | CID 135398741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. actascientific.com [actascientific.com]

- 12. ajpaonline.com [ajpaonline.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ijnrd.org [ijnrd.org]

- 16. <621> CHROMATOGRAPHY [drugfuture.com]

- 17. wisdomlib.org [wisdomlib.org]

- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 19. database.ich.org [database.ich.org]

Application Notes and Protocols: In Vitro Antiviral Assay for N-Methyl Valacyclovir Hydrochloride

Introduction: The Rationale for In Vitro Antiviral Profiling of N-Methyl Valacyclovir Hydrochloride

Valacyclovir, the L-valyl ester prodrug of the potent antiviral agent acyclovir, represents a significant advancement in the management of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections.[1] Its enhanced oral bioavailability compared to acyclovir is a key clinical advantage.[1] N-Methyl valacyclovir is recognized as a related compound or impurity of valacyclovir.[2] As part of the comprehensive evaluation of any active pharmaceutical ingredient (API), it is imperative to characterize its impurity profile, not only for safety but also for any potential biological activity.

This document provides a detailed protocol for the in vitro assessment of the antiviral activity of N-Methyl valacyclovir hydrochloride against Herpes Simplex Virus Type 1 (HSV-1). The methodologies described herein are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to accurately determine the compound's efficacy and cytotoxicity in a cell-based model. The core of this protocol involves two key assays: a cytotoxicity assay to determine the compound's effect on the host cells, and a plaque reduction assay to quantify its specific antiviral activity. Acyclovir, the active metabolite of valacyclovir, will be used as a positive control to validate the assay system.[3]

Physicochemical Properties and Compound Handling

N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir. While specific data for the N-methylated form is limited, the properties of the parent compound, valacyclovir hydrochloride, provide a strong basis for handling and formulation. Valacyclovir hydrochloride is a white to off-white powder with good water solubility (174 mg/mL at 25°C).[4][5] It is stable in acidic conditions (pH < 4) but degrades in neutral to alkaline solutions.[6][7]

Table 1: Physicochemical Properties of Valacyclovir Hydrochloride

| Property | Value | Source |

| Molecular Formula | C13H20N6O4 · HCl | [8] |

| Molecular Weight | 360.80 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Water Solubility | >20 mg/mL | [8] |

| Storage Temperature | -20°C, sealed in dry, dark conditions | [8] |

| Stability | Hygroscopic; stable in acidic pH, degrades in alkaline pH | [6][8] |

For experimental purposes, N-Methyl valacyclovir hydrochloride should be dissolved in sterile, nuclease-free water or a suitable buffer with a slightly acidic pH to ensure stability. For cell culture applications, dissolution in Dimethyl Sulfoxide (DMSO) followed by serial dilution in culture medium is also a standard practice.[9]

Mechanism of Action: A Prodrug Approach to Viral DNA Polymerase Inhibition

Valacyclovir is a prodrug that is rapidly converted in the body to acyclovir.[10] Acyclovir, a guanosine analog, is selectively phosphorylated by viral thymidine kinase (TK) into acyclovir monophosphate.[11] Cellular enzymes then further phosphorylate it to the active triphosphate form.[11] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[9] Given its structural similarity, it is hypothesized that N-Methyl valacyclovir, if it possesses antiviral activity, may act through a similar mechanism following conversion to its active form.

Caption: Workflow for the plaque reduction assay.

Protocol:

-

Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of N-Methyl valacyclovir hydrochloride and the positive control (Acyclovir) in DMEM with 2% FBS. The concentration range should be based on the results of the cytotoxicity assay, typically well below the CC50 value.

-

Infect the cell monolayers with HSV-1 at a concentration that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM (with 4% FBS) and 1.6% methylcellulose containing the different concentrations of the test compound or Acyclovir.

-

Include virus control wells (no compound) and cell control wells (no virus, no compound).

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

After incubation, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes. [12]10. Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits plaque formation by 50%.

Data Analysis and Interpretation

Cytotoxicity (CC50): The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of cell control) * 100

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity (EC50): The percentage of plaque inhibition is calculated as: % Inhibition = 100 - [(Number of plaques in treated wells / Number of plaques in virus control) * 100]

The EC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective concentration. A higher SI value indicates a more favorable safety profile.

SI = CC50 / EC50

Table 3: Expected Outcomes and Interpretation

| Parameter | High Value | Low Value | Interpretation |

| CC50 | Low cytotoxicity | High cytotoxicity | A high CC50 is desirable, indicating the compound is not toxic to host cells at effective concentrations. |

| EC50 | Potent antiviral activity | Weak antiviral activity | A low EC50 is desirable, indicating the compound is effective at low concentrations. |

| SI | High selectivity | Low selectivity | A high SI is the primary goal, indicating a large therapeutic window. |

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of the antiviral activity of N-Methyl valacyclovir hydrochloride against HSV-1. By following these standardized procedures for cytotoxicity and plaque reduction assays, researchers can obtain reliable and reproducible data to assess the compound's potential as an antiviral agent. The inclusion of a well-characterized positive control, Acyclovir, and the calculation of the selectivity index are critical for the validation and interpretation of the results. This systematic approach is fundamental in the early stages of drug discovery and development for identifying promising new therapeutic candidates.

References

-

Arasto Pharmaceutical Chemicals Inc. Valacyclovir HCl. [Link]

-

Granero, G. E., & Amidon, G. L. (2006). Stability of valacyclovir: implications for its oral bioavailability. International journal of pharmaceutics, 317(1), 25–30. [Link]

-

ResearchGate. (2020). STABILITY INDICATING DETERMINATION OF VALACYCLOVIR BY RP-HPLC METHOD. [Link]

-

ResearchGate. (2016). A validated stability indicating reverses phase liquid chromatographic method for the determination of valacyclovir. [Link]

-

Marcocci, M. E., et al. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in microbiology, 8, 1093. [Link]

-

Virology Research Services. (2023, October 20). How to Perform a Plaque Assay [Video]. YouTube. [Link]

-

Sadowski, L. A., et al. (2021). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. Journal of visualized experiments : JoVE, (173), 10.3791/62742. [Link]

-

Jamali, A., et al. (2021). Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus. Journal of visualized experiments : JoVE, (172), 10.3791/62529. [Link]

-

U.S. Pharmacopeia. (2012). Valacyclovir Hydrochloride. [Link]

-

Andrés, G., et al. (1998). Cytopathic effect inhibition assay for determining the in-vitro susceptibility of herpes simplex virus to antiviral agents. Journal of virological methods, 76(1-2), 111–116. [Link]

-

Al-Qahtani, W. S., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. Virology journal, 20(1), 282. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Sauerbrei, A., et al. (2004). Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. Journal of clinical microbiology, 42(6), 2717–2722. [Link]

-

Perry, C. M., & Faulds, D. (1996). Valacyclovir: a review of its antiviral activity, pharmacokinetic properties, and clinical efficacy. Drugs, 52(5), 754–772. [Link]

-

ResearchGate. FIG. 1. Plaque assay in Vero (upper panel) and MDBK (lower panel) cells... [Link]

-

ResearchGate. Quantitative methods for the assay of acyclovir in non-aqueous medium. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

American Society for Microbiology. (2007). Cytopathic Effects of Viruses Protocols. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Creative Diagnostics. CPE Inhibition Assay for Antiviral Research. [Link]

-

MDPI. (2022). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. [Link]

-

ResearchGate. Plaque reduction assay to verify the antiviral activity of Californian... [Link]

-

MDPI. (2022). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. [Link]

-

PBL Assay Science. General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. [Link]

Sources

- 1. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arasto.com [arasto.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Valacyclovir hydrochloride CAS#: 124832-27-5 [m.chemicalbook.com]

- 9. Valacyclovir Hydrochloride - LKT Labs [lktlabs.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

Characterizing the Intestinal Permeability of N-Methyl Valacyclovir Hydrochloride: A Guide to In Vitro Models

Application Note AP001 | Drug Discovery & Development

Abstract